REACTION_CXSMILES
|
[SH:1][C:2]1[S:6][C:5]([CH3:7])=[N:4][N:3]=1.[CH2:8](Br)[CH2:9][CH2:10][CH3:11]>C[Si](C)(C)N[Si](C)(C)C.C1(C)C=CC=CC=1.CN(C)P(=O)(N(C)C)N(C)C.S1(C2C(=CC=CC=2)C(=O)N1)(=O)=O>[CH2:8]([S:1][C:2]1[S:6][C:5]([CH3:7])=[N:4][N:3]=1)[CH2:9][CH2:10][CH3:11]
|
Name
|
|
Quantity
|
1.32 g
|
Type
|
reactant
|
Smiles
|
SC1=NN=C(S1)C
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)Br
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
catalyst
|
Smiles
|
C[Si](N[Si](C)(C)C)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
catalyst
|
Smiles
|
CN(P(N(C)C)(N(C)C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
S1(=O)(=O)NC(=O)C2=CC=CC=C12
|
Type
|
CUSTOM
|
Details
|
after stirring for 3 hours at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by refluxing for 1.5 hour
|
Duration
|
1.5 h
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
|
CUSTOM
|
Details
|
by evaporation, 5 ml of acetonitrile
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
the solution obtained
|
Type
|
ADDITION
|
Details
|
were added
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)SC1=NN=C(S1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.91 mmol | |
YIELD: PERCENTYIELD | 89.1% | |
YIELD: CALCULATEDPERCENTYIELD | 89.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |